methyl 6-methyl-4-(5-nitrofuran-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Overview
Description
Methyl 6-methyl-4-(5-nitrofuran-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that features a nitrofuran moiety, a tetrahydropyrimidine ring, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-methyl-4-(5-nitrofuran-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves the reaction of 5-nitrofuran-2-carbamides with methyl malonyl chlorides. The reaction proceeds through the formation of intermediate oxazines, which are then reacted with nucleophiles such as ethanol or phenylhydrazine to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using similar reaction conditions as those described above. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methyl-4-(5-nitrofuran-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like ethanol or phenylhydrazine .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrofuran moiety can yield various nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Methyl 6-methyl-4-(5-nitrofuran-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in developing new drugs, particularly antibiotics.
Mechanism of Action
The mechanism of action of methyl 6-methyl-4-(5-nitrofuran-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with bacterial enzymes, leading to the inhibition of essential metabolic pathways. The nitrofuran moiety is believed to play a crucial role in its antimicrobial activity by generating reactive oxygen species that damage bacterial DNA and proteins .
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: Another nitrofuran derivative used as an antibiotic.
Furazolidone: A nitrofuran compound with antimicrobial properties.
Nitrofurazone: Used as a topical antibacterial agent.
Uniqueness
Methyl 6-methyl-4-(5-nitrofuran-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its tetrahydropyrimidine ring, which distinguishes it from other nitrofuran derivatives. This structural feature may contribute to its distinct biological activity and potential therapeutic applications .
Properties
IUPAC Name |
methyl 6-methyl-4-(5-nitrofuran-2-yl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O6/c1-5-8(10(15)19-2)9(13-11(16)12-5)6-3-4-7(20-6)14(17)18/h3-4,9H,1-2H3,(H2,12,13,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSKUMDTTWLJHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(O2)[N+](=O)[O-])C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00387742 | |
Record name | STK521360 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00387742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3690-88-8 | |
Record name | STK521360 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00387742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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